Methyl chloroacetate

Description

Properties

IUPAC Name |

methyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABLOFMHHSOFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | METHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041576 | |

| Record name | Methyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl chloroacetate appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Clear liquid with odor that is pungent and sweet; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | METHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

266 °F at 760 mmHg (USCG, 1999), 130 °C, BP: 130-132 °C, 129.5 °C | |

| Record name | METHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 °F (USCG, 1999), 57 °C, 135 °F (57 °C) (open cup), 57 °C o.c. | |

| Record name | METHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.6X10+4 mg/L at 20 °C, In water, 5.2 g/100 mL at 19.8 °C (5.2X10+4 mg/L), Miscible with alcohol, ether, Very soluble in acetone, benzene, ethyl ether, ethanol, Miscible with oxygenated solvents, Solubility in water, g/100ml at 19.8 °C: 5.2 | |

| Record name | METHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2337 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.236 g/cu cm at 20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |

| Record name | METHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.24 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | METHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.54 mmHg (USCG, 1999), 7.63 [mmHg], 7.63 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 650 | |

| Record name | METHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

96-34-4 | |

| Record name | METHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450VSB182I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-26 °F (USCG, 1999), -32.3 °C, -32.1 °C | |

| Record name | METHYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Structure of Methyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroacetate (MCA) is a vital chemical intermediate, widely utilized in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both an ester and an alkyl halide moiety, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent, sweetish odor.[1] It is characterized by the following quantitative properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO₂ | [2][3][4][5] |

| Molecular Weight | 108.52 g/mol | [2] |

| CAS Number | 96-34-4 | [2] |

| Density | 1.238 g/mL at 25 °C | |

| Boiling Point | 130-132 °C at 760 mmHg | [6] |

| Melting Point | -32.12 °C | [5] |

| Flash Point | 51.7 °C | |

| Refractive Index (n_D^20) | 1.422 | [5] |

| Water Solubility | 28 g/L at 20 °C | |

| Vapor Pressure | 8.97 mmHg at 25°C |

Molecular Structure

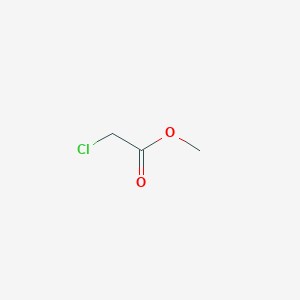

The structural integrity of this compound is fundamental to its reactivity. Below is a visualization of its chemical structure, followed by a table of computed bond lengths and angles to provide a more detailed understanding of its geometry.

Caption: 2D Chemical Structure of this compound.

Computed Structural Parameters

The following table details the computed bond lengths and angles for the most stable conformation of this compound. This data is crucial for computational modeling and understanding the molecule's steric and electronic properties.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.206 |

| C-O | 1.335 |

| O-CH₃ | 1.438 |

| C-C | 1.516 |

| C-Cl | 1.795 |

| C-H (methylene) | 1.091 |

| C-H (methyl) | 1.090 - 1.097 |

| **Bond Angles (°) ** | |

| O=C-O | 125.4 |

| O=C-C | 124.8 |

| O-C-C | 109.8 |

| C-O-C | 116.3 |

| Cl-C-C | 112.1 |

| H-C-Cl (methylene) | 108.3 |

| H-C-H (methylene) | 109.1 |

| H-C-H (methyl) | 108.2 - 109.8 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, showing two distinct singlets.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.8 | Singlet | -OCH₃ (Methyl ester protons) |

| ~4.1 | Singlet | -CH₂Cl (Methylene protons) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | Medium | C-H stretch (sp³ C-H) |

| ~1750 | Strong | C=O stretch (Ester carbonyl) |

| ~1440 | Medium | C-H bend (Methylene and methyl) |

| ~1200-1300 | Strong | C-O stretch (Ester C-O) |

| ~700-800 | Strong | C-Cl stretch |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory and industrial synthesis of this compound is the Fischer esterification of chloroacetic acid with methanol, typically using a strong acid catalyst.

Caption: Synthesis of this compound via Fischer Esterification.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chloroacetic acid (1.0 eq) and methanol (3.0-5.0 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Conclusion

This technical guide has provided a detailed overview of the core properties and structural features of this compound. The tabulated data on its physical and chemical properties, along with the detailed spectroscopic and structural information, serves as a valuable resource for scientists and researchers. The provided experimental protocol for its synthesis offers a practical guide for laboratory preparation. A thorough understanding of these fundamental aspects of this compound is crucial for its effective application in the development of new pharmaceuticals and other advanced materials.

References

- 1. Methyl 2-chloroacetoacetate | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetic acid, chloro-, methyl ester [webbook.nist.gov]

- 4. Acetic acid, chloro-, methyl ester [webbook.nist.gov]

- 5. This compound [chemister.ru]

- 6. This compound | 96-34-4 [chemicalbook.com]

Synthesis of methyl chloroacetate from chloroacetic acid

An In-depth Technical Guide to the Synthesis of Methyl Chloroacetate from Chloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from chloroacetic acid, focusing on the prevalent method of direct esterification. It includes detailed experimental protocols, a comparative analysis of various synthetic approaches, and process visualizations to facilitate understanding and implementation in a laboratory or industrial setting. This compound is a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Synthesis Methodologies

The production of this compound can be achieved through several chemical pathways. The most common and industrially viable method is the direct esterification of chloroacetic acid with methanol.[1][2] Alternative routes exist but are often less favored due to factors like reagent cost and handling difficulties.

The primary reaction is as follows:

ClCH₂COOH + CH₃OH ⇌ ClCH₂COOCH₃ + H₂O[2][3]

This is a reversible equilibrium reaction.[4][5] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually methanol) or by continuously removing the water formed during the reaction, often through azeotropic distillation.[1][2]

Alternative synthesis routes include:

-

Chlorination of Methyl Acetate: CH₃COOCH₃ + Cl₂ → ClCH₂COOCH₃ + HCl

-

From Chloroacetyl Chloride: ClCH₂COCl + CH₃OH → ClCH₂COOCH₃ + HCl[2]

Catalysis

Various catalysts can be employed to accelerate the esterification reaction.

-

Acid Catalysts: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[2] However, their corrosive nature presents challenges for equipment and can complicate product purification.[6][7]

-

Heterogeneous Catalysts: To overcome the issues with mineral acids, solid acid catalysts such as cation exchange resins are utilized.[5][6] These offer advantages like easier separation from the reaction mixture, reusability, and reduced equipment corrosion.[6] A study using a cation exchange resin achieved a 70.11% conversion of chloroacetic acid under optimized conditions.[6][7]

-

Other Catalysts: Other substances like calcium chloride tetrahydrate have also been reported as effective catalysts.[8]

Data Presentation: Comparative Analysis of Synthesis Protocols

The following tables summarize quantitative data from various reported methodologies for the synthesis of this compound.

Table 1: Reaction Conditions for Direct Esterification

| Catalyst | Reactant Ratio (Chloroacetic Acid:Methanol) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| None (High Temp) | 1:0.366 (by weight) | 105-110 | Continuous | ~96 | [3][8] |

| None (High Temp) | 1: (Excess Methanol) | >120 | Continuous | - | [4] |

| Calcium Chloride Tetrahydrate | - | 80 | 2 | 98.1 | [8] |

| Cation Exchange Resin | 1:1.4 (molar ratio) | 70 | 2 | 70.11 (Conversion) | [6][7] |

| Sulfuric Acid | - | - | - | 60 (at normal pressure) | [4] |

| Dichloroacetic Acid Medium | 1:2.2-3.0 (by weight) | 135-145 | Continuous | 92-98 | [9] |

| Acidic Ionic Liquid Resin | 1:1.5 (molar ratio) | 120 | Continuous | >99.5 (Conversion) | [5] |

Table 2: Purification Parameters

| Purification Step | Description | Boiling Point (°C) | Pressure | Reference |

| Neutralization | Washing with sodium carbonate solution to remove unreacted acid. | 25-35 | Atmospheric | [8][9] |

| Atmospheric Distillation | Removal of low-boiling fractions. | <130 | Atmospheric | [3][8] |

| Vacuum Distillation | Collection of the final product. | 65 | 8 kPa (79.98 kPa in another source) | [3][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound based on common laboratory and industrial practices.

General Laboratory Protocol: Batch Esterification

This protocol describes a typical batch synthesis in a laboratory setting.

Equipment:

-

A three-necked round-bottom flask (100-500 mL)

-

Reflux condenser

-

Mechanical or magnetic stirrer

-

Heating mantle or oil bath

-

Thermometer or temperature probe

-

Dropping funnel (optional)

-

Ester-water separator (Dean-Stark apparatus)

Reagents:

-

Chloroacetic Acid (CA)

-

Methanol (MeOH)

-

Catalyst (e.g., concentrated sulfuric acid, cation exchange resin)

-

Sodium Carbonate (Na₂CO₃) solution (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Charging the Reactor: Equip a three-necked flask with a stirrer, reflux condenser, and a thermometer. For continuous removal of water, an ester-water separator can be placed between the flask and the condenser.[8]

-

Reactant Addition: Charge the flask with chloroacetic acid and methanol. A typical molar ratio of methanol to chloroacetic acid can range from stoichiometric to a significant excess to drive the reaction forward.[4][6] For example, 0.2 mol of chloroacetic acid can be reacted with a specified amount of methanol.[8]

-

Catalyst Addition: Carefully add the chosen catalyst. If using a solid catalyst like a cation exchange resin, the dosage might be around 3 wt% of the reactants.[6]

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 70-110°C) with constant stirring.[6][8] The stirring speed should be sufficient to eliminate diffusion limitations (e.g., 300 rpm).[8]

-

Product Formation & Water Removal: As the reaction proceeds, a ternary azeotrope of this compound, water, and methanol may distill off.[1] In the ester-water separator, this mixture will separate into an organic layer (crude ester) and an aqueous layer. The separated methanol and water can be recycled back into the reaction pot to improve efficiency.[1][8]

-

Reaction Completion & Cooldown: After the reaction time (e.g., 2 hours), cool the flask rapidly using a water bath.[8]

-

Work-up & Neutralization: Transfer the collected crude ester (organic layer) to a separatory funnel. Wash it with a saturated aqueous solution of sodium carbonate to neutralize any remaining chloroacetic acid or acid catalyst.[8][9] This step should be performed carefully due to potential CO₂ evolution.

-

Purification:

-

Separate the organic layer and dry it over an anhydrous drying agent.

-

Perform an initial atmospheric distillation to remove low-boiling impurities (fractions below 130°C).[3][8]

-

Follow with vacuum distillation to purify the this compound. Collect the fraction at approximately 65°C under 8 kPa vacuum.[8] The final product should be a clear, colorless liquid.[3]

-

-

Analysis: The product purity can be analyzed using techniques like Gas Chromatography (GC).[8]

Visualization of Processes and Logic

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Understanding this compound: Comprehensive Guide [highmountainco.com]

- 3. Page loading... [guidechem.com]

- 4. CN104151164A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Reaction Kinetics of the Synthesis of this compound from Chloroacetic Acid and Methanol - American Chemical Society - Figshare [acs.figshare.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. RU2098404C1 - Method of synthesis of monochloroacetic acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl Chloroacetate (CAS 96-34-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroacetate (MCA), with the CAS registry number 96-34-4, is a halogenated ester of significant importance in the chemical and pharmaceutical industries.[1][2] It is a colorless, transparent liquid characterized by a sharp, pungent odor.[1][3] Structurally, it combines the reactivity of both an ester and an alkyl halide, making it a versatile and crucial building block in a myriad of synthetic processes.[4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety information, tailored for a technical audience.

Physicochemical and Spectral Data

This compound's utility in various applications is underpinned by its specific physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Methyl 2-chloroacetate | [4] |

| Synonyms | Chloroacetic acid methyl ester, Methyl monochloroacetate | [5] |

| CAS Number | 96-34-4 | [4] |

| Molecular Formula | C₃H₅ClO₂ | [4] |

| Molecular Weight | 108.52 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Odor | Sharp, pungent | [1] |

| Density | 1.238 g/mL at 25 °C | [3] |

| Melting Point | -33 °C (-27.4 °F) | [6] |

| Boiling Point | 130-132 °C (266-269.6 °F) | [6] |

| Flash Point | 47 °C (116.6 °F) | [6] |

| Autoignition Temperature | 465 °C (869 °F) | [6] |

| Vapor Pressure | 10 mmHg at 25 °C | [3] |

| Vapor Density | 3.8 (vs. air) | [3] |

| Water Solubility | 28 g/L at 20 °C (slow decomposition) | [1][3] |

| Solubility | Miscible with ethanol, ether, acetone, and benzene | [3] |

| log Pow | 0.63 | [7] |

| Refractive Index | n20/D 1.422 | [3] |

Synthesis and Purification

The primary industrial method for synthesizing this compound is the direct esterification of chloroacetic acid with methanol.[2][8] This reversible reaction is typically driven to completion by removing the water formed.[2]

General Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established laboratory procedures for esterification.[2]

Materials:

-

Chloroacetic acid (1 mole)

-

Methanol (3.66 moles, excess)

-

Concentrated sulfuric acid (catalytic amount, optional)

-

Sodium carbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation setup.

Procedure:

-

To a round-bottom flask, add chloroacetic acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, 5% sodium carbonate solution (to neutralize the acid), and finally with a saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at 130-132 °C.[6] The yield is typically around 96%.[2]

Industrial-Scale Synthesis and Purification

On an industrial scale, the process is often continuous.[9] A mixture of chloroacetic acid and methanol is fed into an esterification kettle heated to 105-110 °C.[2] A ternary azeotrope of this compound, water, and methanol is continuously distilled off.[2] This vapor is passed through an ester-water separator. The aqueous layer (containing methanol) is recycled back to the reactor, while the crude ester layer is collected.[2] The crude product is then neutralized with a base like sodium carbonate and purified by a two-stage distillation process: first at atmospheric pressure to remove low-boiling impurities, followed by vacuum distillation to obtain the high-purity final product.[2][8]

Reactivity and Key Reactions

This compound's reactivity is dominated by its two functional groups: the ester and the C-Cl bond. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack, primarily via an SN2 mechanism.[4][9]

Table 2: Key Reactions of this compound

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Substitution | Amines, Alkoxides, Cyanide, etc. | Amino acid esters, ethers, nitriles | Core reaction for building complex molecules.[4][9] |

| Ester Hydrolysis | Water (acid or base-catalyzed) | Chloroacetic acid and Methanol | Can occur in the presence of moisture.[4][9] |

| Transesterification | Alcohols (with catalyst) | Different chloroacetate esters | Modifies the ester group.[9] |

| Darzens Condensation | Aldehydes or ketones with a base | Glycidic esters (α,β-epoxy esters) | Forms new C-C bonds and an epoxide ring.[9] |

| Williamson Ether Synthesis | Alcoholates/Alkoxides | Glycolic acid ethers | Formation of ether linkages.[9] |

General Reaction Pathways

The following diagram illustrates the primary reaction pathways of this compound.

Experimental Protocol: Base-Promoted Ester Hydrolysis

This protocol demonstrates a typical procedure for the hydrolysis of an ester using a base.[10][11]

Materials:

-

This compound

-

1.0 M Sodium hydroxide (NaOH) solution

-

50% Ethanol-water solution

-

Universal indicator

-

Test tubes, water bath, pipette.

Procedure:

-

In a test tube, combine 1.0 mL of 50% ethanol, 1 drop of universal indicator, and 1 drop of 1.0 M NaOH solution. Mix thoroughly.

-

Add 3 drops of this compound to the test tube and mix gently.

-

Record the initial color and corresponding pH of the solution.

-

Place the test tube in a water bath maintained at 50 °C and start a timer.

-

Observe and record the color and pH of the solution at regular intervals (e.g., 2, 5, and 10 minutes).

-

A color change indicating a decrease in pH signifies the consumption of NaOH as the ester hydrolyzes to form the sodium salt of chloroacetic acid and methanol. The reaction is driven to completion because the carboxylic acid is deprotonated by the base.[11]

Applications in Research and Industry

This compound is a pivotal intermediate in the synthesis of a wide range of commercial products.[1][2]

-

Pharmaceuticals: It serves as a building block for various Active Pharmaceutical Ingredients (APIs).[1][2] For instance, it is a precursor in the synthesis of vitamins (such as Vitamin A and B6), sulfonamide drugs, and analgesics.[12][13] It has also been used as a reagent in the synthesis of the selective COX-2 inhibitor, Valdecoxib.[14]

-

Agrochemicals: A significant portion of industrially produced this compound is used in the manufacturing of pesticides.[1][2] It is a key precursor for organophosphorus insecticides like Dimethoate and Omethoate.[1][2][8]

-

Other Industries: It is also employed as a solvent and in the production of surfactants, adhesives, and dyes.[1][14]

Toxicology and Safety

This compound is a hazardous substance that requires careful handling. It is toxic if inhaled, ingested, or absorbed through the skin.[4][15]

Acute Toxicity Data

Table 3: Acute Toxicity of this compound

| Exposure Route | Species | Value | Reference |

| Oral LD50 | Rat | 107 mg/kg | [4][6][7] |

| Mouse | 240 mg/kg | [16] | |

| Dermal LD50 | Rabbit | 318 mg/kg | [4][6] |

| Rat | 137 mg/kg | [4][6] | |

| Inhalation LC50 | Rat | 210 ppm (4 h) | [4][6] |

| Rat | 0.638 mg/L (4 h) | [6] |

Health Effects and Hazards

-

Acute Effects: Contact can cause severe irritation and burns to the skin and eyes, with a risk of serious eye damage.[7][15] Inhalation can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and potentially fatal pulmonary edema.[7][15]

-

Genotoxicity: Data on genotoxicity is limited. Studies on the parent compound, monochloroacetic acid, suggest a low potential for DNA damage and mutagenicity.[12] However, in an Ames fluctuation test, related haloacetic acids (but not monochloroacetic acid itself) showed some mutagenic activity in Salmonella typhimurium strain TA100.[17] Further research is needed for a conclusive profile. No evidence of carcinogenicity has been established.[7][16]

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[4]

-

Eye Protection: Safety goggles and a face shield must be worn.[4]

-

Respiratory Protection: Work must be conducted in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, appropriate respiratory protection is required.

-

Clothing: A lab coat or chemical-resistant clothing should be worn.[4]

Engineering Controls:

-

Use in a well-ventilated area, preferably a fume hood.[4]

-

Emergency eyewash stations and safety showers must be readily accessible.[15]

Spill and Disposal:

-

In case of a spill, evacuate the area.[15] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[15]

-

Collect the absorbed material in a sealed container for disposal as hazardous waste.[15]

-

Disposal must be in accordance with local, state, and federal regulations.[15]

First Aid Measures

Table 4: First Aid for this compound Exposure

| Exposure Route | First Aid Procedure | Reference |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4] |

Conclusion

This compound is a fundamentally important chemical intermediate with broad applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its dual reactivity as an ester and an alkyl halide allows for a wide range of chemical transformations. However, its high toxicity and corrosive nature necessitate stringent safety measures and proper handling protocols. A thorough understanding of its properties, reactivity, and hazards is essential for its safe and effective use in research and development and industrial production.

References

- 1. CN102875378A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. Understanding this compound: Comprehensive Guide [highmountainco.com]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. series.publisso.de [series.publisso.de]

- 14. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. highmountainco.com [highmountainco.com]

- 17. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of Methyl Chloroacetate for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Electrophilicity of Methyl Chloroacetate

The chemical reactivity of this compound is dominated by the carbon-chlorine bond. The chlorine atom, being highly electronegative, withdraws electron density from the adjacent carbon atom, rendering it electron-deficient and thus highly electrophilic. This inherent electrophilicity makes this compound an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions.[1]

The general mechanism for the S(_N)2 reaction of this compound involves the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group. This process occurs in a single, concerted step, resulting in an inversion of stereochemistry at the carbon center, although in the case of the prochiral this compound, this is not observable in the product. The rate of these reactions is dependent on the concentration of both the this compound and the nucleophile.[2]

Reactivity with Various Nucleophiles: A Qualitative Overview

The electrophilic nature of the α-carbon in this compound allows it to react with a wide array of nucleophiles. The rate and efficiency of these reactions are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

Table 1: Qualitative Reactivity and Typical Reaction Conditions of this compound with Common Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Type | Typical Solvent | Base (if required) | General Reactivity |

| O-Nucleophiles | Alkoxides (e.g., sodium ethoxide) | Ether | Ethanol, THF, DMF | N/A | High |

| Phenoxides (e.g., sodium phenoxide) | Aryl ether | Acetone, DMF | N/A | High | |

| Carboxylates (e.g., sodium acetate) | Anhydride | DMF, DMSO | N/A | Moderate | |

| N-Nucleophiles | Primary Amines (e.g., aniline) | Secondary Amine | Ethanol, Acetonitrile | K(_2)CO(_3), Et(_3)N | Moderate to High |

| Secondary Amines (e.g., piperidine) | Tertiary Amine | Ethanol, Acetonitrile | K(_2)CO(_3), Et(_3)N | High | |

| Phthalimide anion | N-Alkylphthalimide | DMF | N/A | Moderate | |

| Azide (e.g., sodium azide) | Alkyl Azide | DMF, DMSO | N/A | High | |

| S-Nucleophiles | Thiolates (e.g., sodium thiophenoxide) | Thioether | Ethanol, Methanol | N/A | Very High |

| C-Nucleophiles | Enolates (e.g., from diethyl malonate) | Alkylated Carbonyl | Ethanol, THF | NaOEt, NaH | Moderate |

Key Synthetic Applications and Experimental Protocols

The electrophilic nature of this compound makes it a valuable building block in a variety of important organic transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of symmetrical and unsymmetrical ethers. In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of this compound to form a new carbon-oxygen bond.

Experimental Protocol: Synthesis of Methyl Phenoxyacetate

-

Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as ethanol or acetone. Add a base, typically sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

-

Nucleophilic Substitution: To the solution of sodium phenoxide, add this compound (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by distillation or recrystallization.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in the direct reaction of alkyl halides with ammonia. This method utilizes the phthalimide anion as an ammonia surrogate.

Experimental Protocol: Synthesis of Glycine Methyl Ester

-

Formation of Potassium Phthalimide: Dissolve phthalimide (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 1 hour.

-

N-Alkylation: To the suspension of potassium phthalimide, add this compound (1.0 eq) and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC until the starting materials are consumed.

-

Hydrolysis (Hydrazinolysis): Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq). Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.

-

Work-up and Purification: After cooling, add dilute hydrochloric acid to the reaction mixture and filter to remove the phthalhydrazide precipitate. The filtrate, containing the desired amine salt, can then be neutralized with a base and extracted with an organic solvent. Further purification can be achieved by distillation or chromatography.

Darzens Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. This compound is a common α-haloester used in this transformation.

Experimental Protocol: Synthesis of Methyl 3-phenylglycidate

-

Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Reaction Mixture: Cool the sodium methoxide solution to 0 °C in an ice bath. To this, add a mixture of benzaldehyde (1.0 eq) and this compound (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.

-

Work-up and Purification: Pour the reaction mixture into a mixture of ice and water, and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude glycidic ester can be purified by vacuum distillation.

Factors Influencing the Electrophilicity and Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution reactions involving this compound:

-

Nucleophile Strength: Stronger nucleophiles, such as thiolates and alkoxides, react more rapidly with this compound than weaker nucleophiles like amines or carboxylates.

-

Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.

-

Leaving Group: The chloride ion is a good leaving group, contributing to the high reactivity of this compound. For comparison, methyl bromoacetate is generally more reactive, while methyl iodoacetate is the most reactive in this series, due to the decreasing carbon-halogen bond strength.

-

Steric Hindrance: The lack of significant steric hindrance around the electrophilic α-carbon in this compound facilitates the backside attack of the nucleophile, favoring the S(_N)2 pathway.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, primarily due to the pronounced electrophilicity of its α-carbon. This characteristic allows it to readily participate in S(_N)2 reactions with a diverse range of nucleophiles, enabling the construction of more complex molecules. A thorough understanding of its reactivity, reaction mechanisms, and the factors influencing its electrophilicity is crucial for researchers, scientists, and drug development professionals to effectively utilize this important building block in the design and execution of synthetic strategies. While quantitative kinetic data for its reactions with a broad spectrum of nucleophiles remains an area for further investigation, the qualitative trends and established experimental protocols provide a solid foundation for its practical application.

References

An In-depth Technical Guide on the Hydrolysis Rate and Mechanism of Methyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of methyl chloroacetate, a crucial reaction in various chemical and pharmaceutical processes. Understanding the rate and mechanism of this hydrolysis is paramount for process optimization, stability studies, and the development of novel therapeutic agents. This document synthesizes available quantitative data, details experimental protocols for kinetic analysis, and elucidates the underlying reaction mechanisms through signaling pathway diagrams.

Quantitative Data on Hydrolysis Rate

The rate of this compound hydrolysis is significantly influenced by pH and temperature. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Conditions | Reference |

| Base-Catalyzed Hydrolysis | |||

| Second-Order Rate Constant (k_OH) | 140 L·mol⁻¹·s⁻¹ | 25 °C | [1] |

| Estimated Second-Order Rate Constant | 9.4 L·mol⁻¹·s⁻¹ | 25 °C (Structure Estimation Method) | [2] |

| Half-life (t₁/₂) | 140 hours | pH 6, 25 °C | [1] |

| Half-life (t₁/₂) | 14 hours | pH 7, 25 °C | [1] |

| Half-life (t₁/₂) | 1.4 hours | pH 8, 25 °C | [1] |

| Half-life (t₁/₂) | 0.14 hours (8.4 minutes) | pH 9, 25 °C | [1] |

| Half-life (t₁/₂) | 9 days (estimated) | pH 7, 25 °C | [2] |

| Half-life (t₁/₂) | 21 hours (estimated) | pH 8, 25 °C | [2] |

| Vapor-Phase Reaction | |||

| Rate Constant with OH radicals | 2.5 x 10⁻¹³ cm³/molecule·s | 25 °C | [2] |

| Atmospheric Half-life | ~65 days | [OH] = 5 x 10⁵ radicals/cm³ | [2] |

Hydrolysis Mechanisms

The hydrolysis of this compound can proceed through three primary pathways: neutral, acid-catalyzed, and base-catalyzed hydrolysis. Each of these mechanisms involves nucleophilic attack on the ester carbonyl group, leading to the formation of chloroacetic acid and methanol. Additionally, the presence of the chlorine atom allows for a competing nucleophilic substitution (SN2) reaction at the α-carbon.

Neutral Hydrolysis

In the absence of acid or base catalysts, this compound can undergo slow hydrolysis by water. The reaction with pure water is generally very slow.[3] The mechanism for the neutral hydrolysis of similar esters, such as methyl acetate, is proposed to be a cooperative process where one or more water molecules facilitate the proton transfer in a concerted or near-concerted fashion.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of this compound is significantly accelerated. The mechanism is believed to follow the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway, which is common for the acid-catalyzed hydrolysis of esters.[4] This involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of this compound is most rapid under basic conditions. This reaction, often referred to as saponification, is a second-order reaction that is effectively irreversible.[3] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the carboxylate anion and methanol.

SN2 Reaction at the α-Carbon

A competing reaction to ester hydrolysis is the nucleophilic substitution at the carbon atom bearing the chlorine atom. This SN2 reaction is facilitated by the good leaving group ability of the chloride ion. In aqueous media, water or hydroxide ions can act as nucleophiles, leading to the formation of methyl hydroxyacetate.

Experimental Protocols for Kinetic Studies

The rate of this compound hydrolysis can be monitored using various analytical techniques. Below are detailed methodologies for key experimental approaches.

General Experimental Workflow

A generalized workflow for studying the kinetics of this compound hydrolysis is outlined below.

Titration Method

This classic method is suitable for acid- and base-catalyzed hydrolysis where there is a net change in the concentration of acidic or basic species.

-

Principle: The progress of the reaction is followed by titrating the amount of carboxylic acid produced (in acid-catalyzed and neutral hydrolysis) or the consumption of the base (in base-catalyzed hydrolysis) at various time intervals.

-

Apparatus:

-

Constant temperature water bath

-

Reaction flask (e.g., 250 mL conical flask with a stopper)

-

Pipettes (for ester and withdrawing aliquots)

-

Burette

-

Conical flasks for titration

-

Stopwatch

-

-

Reagents:

-

This compound

-

Standardized hydrochloric acid or sodium hydroxide solution (depending on the catalysis)

-

Standardized sodium hydroxide solution for titration

-

Phenolphthalein indicator

-

Ice-cold deionized water (for quenching)

-

-

Procedure (for Acid-Catalyzed Hydrolysis):

-

Place known volumes of the acid catalyst solution and this compound separately in the constant temperature water bath to reach thermal equilibrium.[5]

-

Initiate the reaction by adding a known volume of this compound to the acid solution and start the stopwatch simultaneously.[6]

-

At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) with a pipette.[6]

-

Immediately transfer the aliquot into a conical flask containing a known volume of ice-cold deionized water to quench the reaction by rapidly lowering the temperature.[7]

-

Add a few drops of phenolphthalein indicator and titrate the solution with a standardized sodium hydroxide solution until a persistent faint pink color is observed.[6]

-

To determine the concentration at infinite time (completion of the reaction), heat a separate portion of the reaction mixture in a sealed container in a boiling water bath for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis, then cool and titrate as before.[6]

-

-

Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH used at time t and V∞ is the volume used at infinite time. The slope of the resulting straight line will be -k for a first-order reaction.[5]

Spectrophotometric Method

This method is advantageous when one of the reactants or products has a distinct chromophore, or when a color-changing indicator can be used to monitor the reaction progress.

-

Principle: The change in absorbance of a species over time is monitored at a specific wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.[8]

-

Apparatus:

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Syringes for rapid mixing

-

-

Procedure:

-

Identify a suitable wavelength where either the reactant or a product absorbs light, or where a pH indicator that changes color during the reaction has a significant absorbance change.

-

Prepare the reaction mixture directly in the cuvette or in a separate vessel and then quickly transfer it to the cuvette in the thermostatted cell holder.

-

Record the absorbance at the chosen wavelength at regular time intervals.

-

-

Data Analysis: For a first-order reaction, a plot of ln(At - A∞) or ln(A∞ - At) versus time will yield a straight line with a slope of -k, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.[8]

Conductometric Method

This technique is particularly useful for reactions in which there is a change in the number or mobility of ions.

-

Principle: The electrical conductivity of the solution is measured over time. In the hydrolysis of this compound, the formation of chloroacetic acid and its subsequent ionization will lead to a change in the conductivity of the solution.

-

Apparatus:

-

Conductivity meter with a thermostatted conductivity cell

-

Reaction vessel maintained at a constant temperature

-

-

Procedure:

-

Calibrate the conductivity meter with standard solutions.

-

Place the reaction mixture in the thermostatted cell.

-

Record the conductivity of the solution at regular time intervals.

-

-

Data Analysis: The rate constant can be determined by plotting a function of the change in conductivity against time. The specific relationship will depend on the reaction stoichiometry and the ionic conductivities of the species involved.

Conclusion

This guide has provided a detailed overview of the hydrolysis rate and mechanism of this compound. The quantitative data presented in the table offers a valuable resource for predicting the stability and reactivity of this compound under various conditions. The elucidated mechanisms, visualized through pathway diagrams, provide a fundamental understanding of the chemical transformations involved. Furthermore, the detailed experimental protocols serve as a practical guide for researchers seeking to perform kinetic studies on this and similar ester systems. A thorough understanding of these principles is essential for professionals in research, development, and manufacturing who work with this compound and related compounds.

References

- 1. This compound | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.um.edu.my [chemistry.um.edu.my]

- 6. nitt.edu [nitt.edu]

- 7. youtube.com [youtube.com]

- 8. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

Methyl Chloroacetate: A Comprehensive Technical Guide to its Core Reactions in Organic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl chloroacetate (MCA) is a pivotal bifunctional reagent in organic synthesis, combining the reactivity of both an alkyl halide and an ester. This versatility makes it an indispensable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This guide provides an in-depth exploration of the core reactions of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to support advanced research and development.

Introduction to this compound

This compound (ClCH₂COOCH₃) is a colorless liquid characterized by a pungent odor.[2] Its chemical utility is defined by two primary reactive sites: the electrophilic carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack, and the ester carbonyl group, which can undergo acyl substitution or hydrolysis. The chlorine atom serves as an excellent leaving group, making this compound a potent alkylating agent in SN2 reactions.[1][3]

Key Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 96-34-4 | [1] |

| Molecular Formula | C₃H₅ClO₂ | [1] |

| Molecular Weight | 108.52 g/mol | [1] |

| Boiling Point | 129-130 °C | [2][4] |

| Melting Point | -33 °C | [2][4] |

| Density | ~1.238 g/cm³ at 25°C | [4] |

| Solubility | Soluble in alcohol, ether, acetone, benzene.[4][5] Slightly soluble in water.[5] |[4][5] |

Key Reactions and Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution at the α-carbon, but it also undergoes reactions typical of esters.

Nucleophilic Substitution (SN2 Reactions)

The primary reaction pathway for this compound is the SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[1][6] This reaction is fundamental to its role as a synthon for introducing a methoxycarbonylmethyl (-CH₂COOCH₃) group.

In the Williamson ether synthesis, an alkoxide or phenoxide acts as the nucleophile, attacking this compound to form an ether. This reaction is widely used to synthesize α-alkoxy esters.[1][7]

Reaction Scheme: RO⁻Na⁺ + ClCH₂COOCH₃ → ROCH₂COOCH₃ + NaCl

Quantitative Data:

| Nucleophile | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-hydroxybenzaldehyde | K₂CO₃, TBAB, 130°C, 4h | 4-Bromo-2-(methoxycarbonylmethoxy)benzaldehyde | 40% (after hydrolysis) | [8] |

| 4-Methylphenol (p-cresol) | 30% aq. NaOH, 90-100°C, 30-40 min | 4-Methylphenoxyacetic acid (after hydrolysis) | Not specified |[9] |

Experimental Protocol: Synthesis of Methyl 4-methylphenoxyacetate (Adapted from protocols for chloroacetic acid)

-

Preparation of Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylphenol (p-cresol) (10.8 g, 0.1 mol) in 50 mL of methanol.